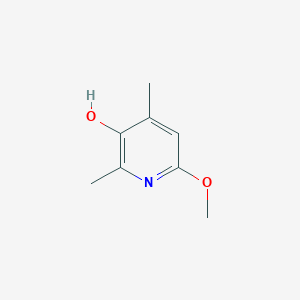![molecular formula C17H17NO4 B1312749 Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- CAS No. 71922-59-3](/img/structure/B1312749.png)
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-
描述
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- is a chemical compound with diverse applications in scientific research. It is known for its unique properties, making it an invaluable tool for studying various biological processes and developing new therapeutic interventions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- typically involves the protection of the amino group of glycine with a phenylmethoxycarbonyl (Cbz) group and the subsequent benzylation of the nitrogen atom. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and alkylation steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with minimal impurities .
化学反应分析
Types of Reactions
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can remove the protective groups, yielding the free amine form of glycine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for deprotection, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various protected and deprotected forms of glycine, as well as substituted derivatives that can be used for further chemical modifications.
科学研究应用
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: It finds applications in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes, influencing various biochemical processes. The protective groups can be selectively removed to release active glycine, which can then participate in metabolic pathways .
相似化合物的比较
Similar Compounds
- Glycine, N-[(phenylmethoxy)carbonyl]-
- Glycine, N-[(phenylmethoxy)carbonyl]-, hydrazide
- Glycine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Uniqueness
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- is unique due to its dual protective groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly useful in synthetic chemistry and biochemical studies where controlled deprotection is required .
属性
IUPAC Name |
2-[benzyl(phenylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)12-18(11-14-7-3-1-4-8-14)17(21)22-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHWEWRRKFVMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461020 | |
| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71922-59-3 | |
| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)
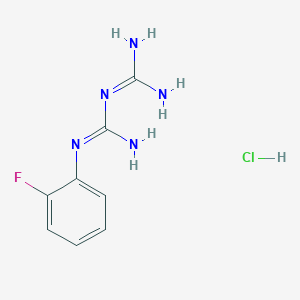
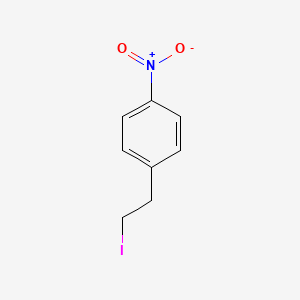

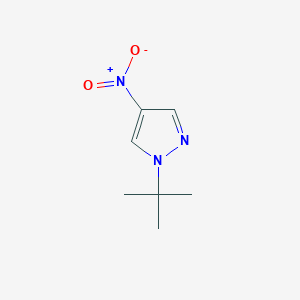
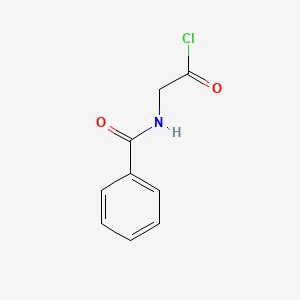

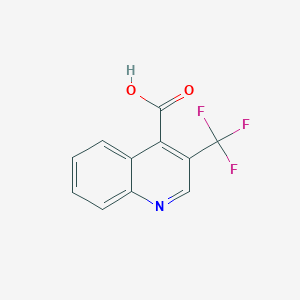
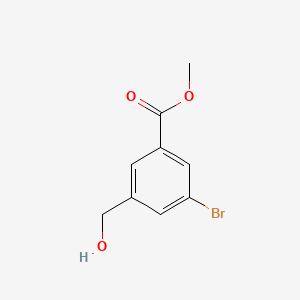
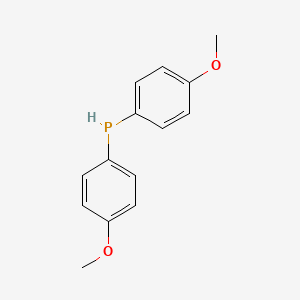
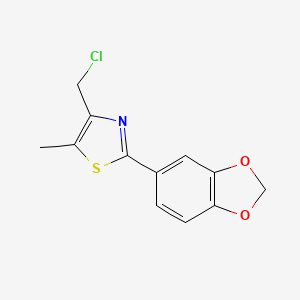
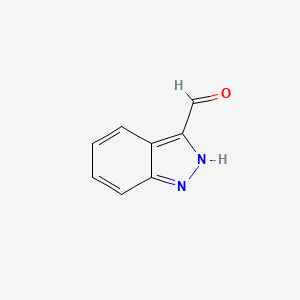
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)
